molecular formula C20H18N4O4 B7801751 N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

Cat. No. B7801751
M. Wt: 378.4 g/mol
InChI Key: NRBUVVTTYMTSKM-UHFFFAOYSA-N
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Description

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic and Medicinal Chemistry

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine and related compounds are part of a broader category of heterocyclic compounds which have immense significance in synthetic and medicinal chemistry. Specifically, pyrazole derivatives are regarded as privileged scaffolds in drug discovery due to their therapeutic potential. They have been extensively used as synthons in organic synthesis and are known for their wide-ranging biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors further underscores the importance of these heterocycles in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Biological Activities and Drug Design

The imidazole and pyrazole derivatives, such as this compound, have been a focus of scientific research due to their potential in drug design and synthesis. These structures are interesting both for the search for new antitumor drugs and the synthesis of compounds with diverse biological properties. Studies show that bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have undergone preclinical testing stages, indicating their potential as active compounds in the development of new antitumor drugs (Iradyan et al., 2009).

Antimicrobial Potency

Pyrazole clubbed/fused pyrimidines, closely related to the chemical structure of this compound, have been reported to exhibit significant antimicrobial potency. The structural features like ring variation, ring fusion, substitution variants, and the addition of electron-withdrawing groups at active sites have been identified as key factors in achieving potent antimicrobial motifs. The addition of N-substituted aromatic or hetero-aromatic groups along with electron-withdrawing groups are structural modifications that improve the pharmacokinetic properties in pre-clinical drug species, paving the way for the synthesis of new-age antimicrobials with enhanced potency (Trivedi et al., 2022).

Optoelectronic Material Development

Further extending its applications beyond medicinal chemistry, derivatives of pyrazole and pyrimidine, similar to this compound, have been explored in the field of optoelectronic materials. Research on quinazoline and pyrimidine derivatives has shown their potential in the creation of novel optoelectronic materials. The incorporation of these fragments into π-extended conjugated systems is of great value for developing materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, pyrimidine push-pull systems are considered significant as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

properties

IUPAC Name

benzyl N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBUVVTTYMTSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152120-55-3
Record name Phenylmethyl N-[[[(phenylmethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152120-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-Benzyl(1H-pyrazol-1-yl)methylenedicarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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